2-Amino-1-quinolin-4-yl-ethanol
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Overview
Description
2-Amino-1-quinolin-4-yl-ethanol is a chemical compound with the molecular formula C11H12N2O. It is a derivative of quinoline, a heterocyclic aromatic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1-quinolin-4-yl-ethanol typically involves the reaction of quinoline derivatives with appropriate reagents. One common method involves the reduction of 2-nitro-1-quinolin-4-yl-ethanol using hydrogen gas in the presence of a palladium catalyst. Another method includes the reaction of 2-chloro-1-quinolin-4-yl-ethanol with ammonia under high pressure and temperature conditions .
Industrial Production Methods: Industrial production of this compound often employs large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-1-quinolin-4-yl-ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acid derivatives.
Reduction: Reduction reactions can yield 2-amino-1-quinolin-4-yl-methanol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amino or hydroxyl positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium or platinum catalysts is frequently used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
2-Amino-1-quinolin-4-yl-ethanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Amino-1-quinolin-4-yl-ethanol involves its interaction with various molecular targets. It can act as an inhibitor of specific enzymes, such as kinases, by binding to their active sites. This binding can disrupt normal cellular processes, leading to therapeutic effects in the case of diseases like cancer. The compound’s hydroxyl and amino groups play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
2-Aminoquinoline: Similar in structure but lacks the hydroxyl group.
4-Hydroxyquinoline: Contains a hydroxyl group at a different position.
Quinoline-4-carboxylic acid: An oxidized derivative of quinoline.
Uniqueness: 2-Amino-1-quinolin-4-yl-ethanol is unique due to the presence of both amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C11H12N2O |
---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
2-amino-1-quinolin-4-ylethanol |
InChI |
InChI=1S/C11H12N2O/c12-7-11(14)9-5-6-13-10-4-2-1-3-8(9)10/h1-6,11,14H,7,12H2 |
InChI Key |
MNGZCIYMAKPCDV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C(CN)O |
Origin of Product |
United States |
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